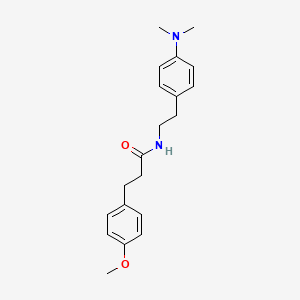

N-(4-(dimethylamino)phenethyl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-22(2)18-9-4-17(5-10-18)14-15-21-20(23)13-8-16-6-11-19(24-3)12-7-16/h4-7,9-12H,8,13-15H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALJILVLXYHSJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)CCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps:

Formation of the Phenethyl Intermediate: The initial step involves the synthesis of the phenethyl intermediate. This can be achieved through the reaction of 4-dimethylaminobenzaldehyde with a suitable Grignard reagent, followed by reduction.

Coupling with Methoxyphenyl Propanamide: The phenethyl intermediate is then coupled with 4-methoxyphenyl propanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Psychoactive Properties

N-(4-(dimethylamino)phenethyl)-3-(4-methoxyphenyl)propanamide is structurally similar to other psychoactive compounds, including U-47700, which has been associated with opioid-like effects. Reports indicate that substances with similar structures can lead to severe side effects such as respiratory depression and altered consciousness when abused . The compound's interaction with opioid receptors suggests potential for both therapeutic and recreational use, necessitating careful regulation and further research into its safety profile.

Analgesic Properties

Research indicates that compounds related to this compound exhibit significant analgesic activity. For instance, studies on related piperidinyl compounds have shown their effectiveness in pain management through various mechanisms, including modulation of pain pathways in the central nervous system . This positions the compound as a candidate for further investigation as a novel analgesic agent.

Anthelmintic Activity

The compound's structural analogs have been evaluated for their anthelmintic properties. For example, N-(4-methoxyphenyl)pentanamide, a simplified derivative of albendazole, has shown promise against nematodes like Toxocara canis. It demonstrated effective viability reduction of parasites while exhibiting lower cytotoxicity compared to traditional treatments . This suggests that this compound could be explored for similar applications in treating parasitic infections.

G Protein-Coupled Receptor Modulation

This compound may also interact with G protein-coupled receptors (GPCRs), which are crucial targets in drug development. Compounds that modulate these receptors can lead to significant therapeutic effects across various conditions, including inflammation and metabolic disorders . Further studies are needed to elucidate its specific interactions and potential therapeutic benefits.

Case Study 1: Acute Intoxication Incidents

Several case reports have documented acute intoxication from substances structurally similar to this compound. For instance, individuals experiencing severe respiratory depression after using U-47700 highlighted the dangers associated with misuse of such compounds. These cases underscore the need for comprehensive toxicological assessments and public health strategies to manage risks associated with novel psychoactive substances .

Case Study 2: Anthelmintic Efficacy

In vitro studies on N-(4-methoxyphenyl)pentanamide revealed its effectiveness against Toxocara canis, showcasing a promising alternative to existing treatments with reduced toxicity profiles. This study emphasized the importance of developing simplified derivatives that maintain efficacy while minimizing adverse effects, paving the way for future research on similar compounds .

Data Tables

| Application Area | Compound Name | Key Findings |

|---|---|---|

| Psychoactive Properties | This compound | Potential for opioid-like effects; risk of abuse |

| Analgesic Properties | Piperidinyl analogs | Significant analgesic activity in animal models |

| Anthelmintic Activity | N-(4-methoxyphenyl)pentanamide | Effective against Toxocara canis with low cytotoxicity |

| GPCR Modulation | Related compounds | Potential therapeutic targets for various disorders |

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological receptors, while the methoxyphenyl group can enhance lipophilicity and membrane permeability. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

N-(4-(dimethylamino)phenethyl)-3-(4-hydroxyphenyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.

N-(4-(dimethylamino)phenethyl)-3-(4-chlorophenyl)propanamide: Contains a chlorine atom instead of a methoxy group.

Uniqueness

N-(4-(dimethylamino)phenethyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Biological Activity

N-(4-(dimethylamino)phenethyl)-3-(4-methoxyphenyl)propanamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound is characterized by the following structural formula:

This structure includes a dimethylamino group, a phenethyl moiety, and a methoxy-substituted phenyl group, which are pivotal for its biological activity.

1. Antiproliferative Effects

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit cell growth in human cancer cell lines such as A-375 and HT-29 with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A-375 | 6.2 |

| This compound | HT-29 | 8.4 |

The mechanism by which this compound exerts its antiproliferative effects appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis. Specifically, it has been shown to induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins .

Key Mechanisms:

- Caspase Activation: Promotes programmed cell death.

- Inhibition of Cell Cycle Progression: Disruption of mitotic processes.

3. Anti-Malarial Activity

Another area of interest is the compound's potential anti-malarial properties. Similar structures have been explored for their ability to inhibit cysteine proteases like falcipain-2 from Plasmodium falciparum, which is essential for hemoglobin degradation in malaria parasites. These inhibitors can effectively block parasite growth in vitro .

Inhibitory Concentrations:

- Compounds with similar structures showed effective inhibition of falcipain-2 at nanomolar concentrations, suggesting that this compound may also possess similar activities.

Case Studies

-

Study on Anticancer Properties:

A recent study evaluated the anticancer efficacy of various derivatives similar to this compound. The results indicated that modifications to the dimethoxyphenyl group significantly influenced potency against cancer cells while maintaining favorable pharmacokinetic properties . -

Evaluation of Anti-Malarial Activity:

In vitro assays demonstrated that compounds derived from this structural framework effectively inhibited P. falciparum growth by targeting falcipain-2, leading to reduced parasitemia in treated cultures .

Q & A

Q. Table 1. Key Synthetic Parameters for Propanamide Derivatives

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling Reagent | EDC/HOBt or HATU | |

| Solvent | Anhydrous DMF or DCM | |

| Reaction Time | 12–24 hr (room temp) | |

| Purification | Column chromatography |

Q. Table 2. Hazard and Safety Data

| Hazard Code | Risk Statement | Precautionary Measure |

|---|---|---|

| H313 | Skin contact irritation | Wear nitrile gloves |

| H333 | Inhalation toxicity | Use fume hood |

| H303 | Harmful if swallowed | Avoid eating/drinking in lab |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.